molecular formula C28H22O8 B14706536 2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione) CAS No. 20854-80-2

2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)

Cat. No.: B14706536
CAS No.: 20854-80-2
M. Wt: 486.5 g/mol
InChI Key: YLKQEQMNCBDMPD-UHFFFAOYSA-N
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Description

“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indene Core: Starting with a suitable precursor, the indene core can be synthesized through cyclization reactions.

    Coupling Reaction: The final step involves coupling the indene units with a 1,4-phenylene linker, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.

Medicine

In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. For example, they may be investigated for their ability to interact with specific biological targets.

Industry

In industry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Electronic Properties: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups, which may affect its reactivity and properties.

    2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione): Similar structure but with different substituents, leading to variations in chemical behavior.

Uniqueness

“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

20854-80-2

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

IUPAC Name

2-[4-(5,6-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-5,6-dimethoxyindene-1,3-dione

InChI

InChI=1S/C28H22O8/c1-33-19-9-15-16(10-20(19)34-2)26(30)23(25(15)29)13-5-7-14(8-6-13)24-27(31)17-11-21(35-3)22(36-4)12-18(17)28(24)32/h5-12,23-24H,1-4H3

InChI Key

YLKQEQMNCBDMPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=CC(=C(C=C5C4=O)OC)OC)OC

Origin of Product

United States

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